molecular formula C12H14Na8O35S8 B12380628 Sucrose octasulfate (sodium)

Sucrose octasulfate (sodium)

Cat. No.: B12380628
M. Wt: 1158.7 g/mol
InChI Key: CPRSOZZDECJZKH-QRDGSJRXSA-F
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Description

Historical Context and Evolution within Sulfated Saccharide Research

The study of sulfated saccharides has a rich history, driven by the discovery of the diverse biological roles of naturally occurring glycosaminoglycans (GAGs) like heparin. Early research focused on understanding the structure-function relationships of these complex polysaccharides. The synthesis of sucrose (B13894) octasulfate represented a significant step forward, providing researchers with a chemically defined and homogenous compound to probe the biological activities associated with sulfation.

Initially, the insoluble aluminum complex of sucrose octasulfate, known as sucralfate (B611045), was recognized for its therapeutic use in treating gastrointestinal ulcers. nih.gov This application highlighted the cytoprotective properties of the sulfated sucrose molecule. chemsynlab.com Subsequent research delved into the properties of the soluble sodium salt of sucrose octasulfate, revealing a broader spectrum of biological activities beyond its gastrointestinal effects. chemsynlab.com The development of synthetic methods, such as the reaction of sucrose with sulfur trioxide, allowed for the controlled production and purification of sucrose octasulfate, facilitating more detailed and reproducible scientific investigation. chemsynlab.com

Significance of Sucrose Octasulfate (Sodium) as a Synthetic Oligosaccharide Model in Biological Systems

Sucrose octasulfate (sodium) serves as a crucial model compound in biological research due to its ability to mimic the actions of heparin and heparan sulfate (B86663) proteoglycans (HSPGs). These naturally occurring polysaccharides play vital roles in regulating a multitude of cellular processes by interacting with a wide array of proteins, including growth factors, enzymes, and cell adhesion molecules. The well-defined structure of sucrose octasulfate, with its eight sulfate groups, provides a simplified system to study these complex interactions. nih.govfigshare.com

A primary area of investigation has been its interaction with fibroblast growth factors (FGFs). Research has demonstrated that sucrose octasulfate can bind to and stabilize FGFs, potentiating their signaling and mimicking the effects of heparin in promoting cell proliferation and neoangiogenesis. researchgate.netnih.gov Structural studies, including X-ray crystallography, have provided detailed insights into how sucrose octasulfate facilitates the dimerization of FGF and its receptor (FGFR), a critical step in signal activation. researchgate.netnih.gov This heparin-like activity has positioned sucrose octasulfate as a valuable tool for dissecting the molecular mechanisms of FGF signaling. nih.gov

Furthermore, sucrose octasulfate has been instrumental in studying coagulation pathways. It has been shown to exhibit anticoagulant activity by interacting with components of the coagulation cascade, such as thrombin and heparin cofactor II. nih.gov Unlike heparin, which acts on both antithrombin and heparin cofactor II, sucrose octasulfate selectively accelerates thrombin inactivation by heparin cofactor II, offering a more specific tool to investigate this particular pathway. nih.gov

Table 1: Key Biological Activities of Sucrose Octasulfate (Sodium) in Research Models

Biological ActivityResearch FindingsKey References
Growth Factor Regulation Mimics heparin in binding and stabilizing Fibroblast Growth Factor-2 (FGF-2), promoting its activity. nih.govnih.gov Induces dimerization of the FGF-FGFR complex, a crucial step in signaling. researchgate.netnih.gov researchgate.netnih.govnih.gov
Anticoagulation Exhibits anticoagulant properties by inhibiting thrombin and factor Xa. chemsynlab.com Selectively accelerates thrombin inactivation by heparin cofactor II. nih.gov chemsynlab.comnih.gov
Anti-inflammatory Effects Inhibits the production of pro-inflammatory cytokines. chemsynlab.com chemsynlab.com
Tumor Growth Inhibition Demonstrates in vivo inhibition of tumor growth in mouse models, potentially by interfering with heparin-binding growth factors. nih.govresearchgate.net nih.govresearchgate.net
Wound Healing The potassium salt of sucrose octasulfate has been shown to inhibit excess matrix metalloproteinases (MMPs) and restore the function of growth factors in wound healing models. spandidos-publications.comoup.com spandidos-publications.comoup.com

This table is interactive. Click on the headers to sort.

Current Research Trajectories and Emerging Areas of Inquiry

Contemporary research on sucrose octasulfate (sodium) and its derivatives continues to expand into new and exciting areas. A significant focus remains on its potential as a therapeutic agent and a versatile biomaterial.

Drug Delivery: The unique properties of sucrose octasulfate salts are being leveraged in advanced drug delivery systems. For instance, the triethylammonium (B8662869) salt of sucrose octasulfate (TASOS) is a key component in liposomal formulations for encapsulating chemotherapeutic agents like irinotecan (B1672180). googleapis.com This application takes advantage of the compound's ability to facilitate drug loading and retention within liposomes.

Tissue Engineering and Regenerative Medicine: The ability of sucrose octasulfate to interact with growth factors and modulate the extracellular matrix has spurred investigations into its use in tissue engineering. Hydrogels incorporating sucrose octasulfate are being developed to promote wound healing, particularly in challenging contexts like diabetic foot ulcers. oup.com These hydrogels can create a favorable microenvironment for tissue regeneration by inhibiting degradative enzymes and promoting angiogenesis. oup.com

Biomaterial Coatings: The antimicrobial properties of certain sucrose octasulfate salts, such as the silver salt, are being explored for coating medical devices to prevent infections. This application highlights the potential of sucrose octasulfate as a versatile platform for creating functionalized biomaterials.

Table 2: Emerging Research Applications of Sucrose Octasulfate Derivatives

DerivativeApplication AreaKey Research FocusKey References
Sucrose Octasulfate Triethylammonium Salt (TASOS) Drug DeliveryUsed in liposomal formulations to encapsulate chemotherapy drugs. googleapis.com googleapis.com
Sucrose Octasulfate Potassium Salt (K-SOS) Wound HealingIncorporated into wound dressings to inhibit matrix metalloproteinases (MMPs) and promote healing of chronic ulcers. spandidos-publications.commagonlinelibrary.comnih.gov spandidos-publications.commagonlinelibrary.comnih.govnih.gov
Sucrose Octasulfate Silver Salt (Ag-SOS) Antimicrobial CoatingsInvestigated for its antimicrobial activity against bacteria like Staphylococcus aureus for use on medical devices.
Sucrose Octasulfate Hydrogels Tissue EngineeringDevelopment of hydrogels for accelerated wound healing, particularly in diabetic wounds, by promoting angiogenesis and collagen deposition. oup.com oup.com

This table is interactive. Click on the headers to sort.

Future research is likely to focus on the regioselective synthesis of sucrose octasulfate analogs to fine-tune their biological activities and specificity. psu.edu By modifying the sulfation pattern, researchers aim to develop novel compounds with enhanced therapeutic potential and reduced off-target effects. researchgate.net The continued exploration of sucrose octasulfate and its derivatives holds considerable promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies and advanced biomaterials.

Properties

Molecular Formula

C12H14Na8O35S8

Molecular Weight

1158.7 g/mol

IUPAC Name

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1

InChI Key

CPRSOZZDECJZKH-QRDGSJRXSA-F

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sucrose Octasulfate Sodium

Advanced Synthesis Protocols for Sucrose (B13894) Octasulfate (Sodium)

The synthesis of sucrose octasulfate sodium salt is a multi-step process involving the sulfation of sucrose, followed by neutralization and purification.

Optimization of Sulfation Reactions

The core of synthesizing sucrose octasulfate lies in the complete sulfation of all eight hydroxyl groups of the sucrose molecule. This is typically achieved by reacting sucrose with a sulfating agent in a suitable solvent.

Common sulfating agents include sulfur trioxide-amine complexes, such as the sulfur trioxide-pyridine (SO₃·Py) and sulfur trioxide-triethylamine (SO₃·TEA) complexes. The use of these complexes in non-aqueous solvents like pyridine (B92270) or dimethylformamide (DMF) helps to minimize the hydrolysis of the resulting sulfate (B86663) esters. jst.go.jp The choice of the amine complex and solvent system is critical for controlling the reaction's reactivity and preventing side reactions like dehydration or charring of the sucrose molecule.

Reaction conditions are optimized to ensure high yield and purity. Key parameters that are controlled include temperature, reaction time, and the molar ratio of the sulfating agent to sucrose. For instance, using a triethylamine-sulfur trioxide complex, the reaction temperature is typically maintained between 40°C and 80°C. google.com A comparative study showed that optimal results were achieved at 75–80°C for two hours, yielding an 85% sulfonated intermediate. Lowering the temperature to 40–50°C required a longer reaction time of five hours but resulted in a slightly higher yield of 91%.

Table 1: Comparison of Sulfation Reaction Conditions

Sulfating Agent Solvent Temperature Reaction Time Yield Reference
Triethylamine-sulfur trioxide Triethylamine 75-80°C 2 hours 85%
Triethylamine-sulfur trioxide Triethylamine 40-50°C 5 hours 91%
Pyridine-sulfur trioxide Pyridine/DMF 45-80°C 6 hours Not specified googleapis.com

Neutralization and Formation of Diverse Sucrose Octasulfate Salts

Following the sulfation reaction, the acidic sucrose octasulfuric acid is neutralized to form a more stable salt. googleapis.com The sodium salt is commonly prepared, but other salts such as potassium, ammonium (B1175870), cesium, and rubidium have also been synthesized. jst.go.jpgoogleapis.com

One common method involves neutralizing the reaction mixture with sodium hydroxide (B78521) to a pH of 8-9. google.com The resulting sodium salt is then precipitated, often with the addition of an alcohol like ethanol (B145695).

Alternatively, an intermediate salt, such as the ammonium salt, can be formed first by neutralizing with aqueous ammonia. This ammonium salt can then be converted to the desired sodium salt through ion exchange or by alkaline hydrolysis where sodium hydroxide is used to displace the ammonium ions. This latter method can achieve yields exceeding 95%. The formation of various crystalline salts, including potassium, cesium, rubidium, and ammonium, has been reported, often prepared from aqueous methanol (B129727). googleapis.com

Table 2: Examples of Sucrose Octasulfate Salts

Cation Salt Name Reference
Sodium (Na⁺) Sucrose Octasulfate Sodium chemsynlab.com
Potassium (K⁺) Sucrose Octasulfate Potassium jst.go.jpgoogleapis.com
Ammonium (NH₄⁺) Sucrose Octasulfate Ammonium jst.go.jpgoogleapis.comscbt.com
Cesium (Cs⁺) Sucrose Octasulfate Cesium jst.go.jpgoogleapis.com
Rubidium (Rb⁺) Sucrose Octasulfate Rubidium jst.go.jpgoogleapis.com

Advanced Purification and Isolation Techniques

Purification is a critical step to remove impurities, including undersulfated sucrose derivatives (e.g., sucrose heptasulfate) and residual solvents or salts. A variety of techniques are employed to achieve high purity.

Column Chromatography, Ion Exchange Chromatography, and Gel Filtration: These chromatographic methods are effective for separating sucrose octasulfate from byproducts based on differences in size, charge, and polarity. chemsynlab.com Ion exchange chromatography is particularly useful for converting one salt form to another, for example, replacing ammonium or potassium counterions with sodium.

Recrystallization: This is a widely used technique for purifying the final salt. google.com Repeated recrystallization from aqueous solutions or aqueous ethanol is critical for removing residual reagents and byproducts. patsnap.com The cooling rate during crystallization can significantly affect the crystal morphology, with rapid cooling producing fine powders.

Solvent Extraction: This method can be used to remove organic impurities from the aqueous solution of the sucrose octasulfate salt.

The purity of the final product is often assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and ion chromatography. chemsynlab.com

Design and Synthesis of Chemically Modified Sucrose Octasulfate Analogs

To explore the structure-activity relationships and develop new therapeutic agents, chemically modified analogs of sucrose octasulfate are designed and synthesized.

Regioselective Functionalization Strategies

Regioselective functionalization involves the selective chemical modification of specific hydroxyl groups on the sucrose molecule before or after sulfation. This allows for the creation of analogs with defined structures. While the primary focus of many studies is the fully sulfated sucrose octasulfate, strategies for regioselective synthesis in carbohydrate chemistry can be applied. For example, enzyme-catalyzed reactions have been used for the regioselective acylation of sucrose, producing monoesters at specific positions. rpi.edu Although not directly applied to sulfation in the provided sources, such principles could theoretically be adapted to create partially sulfated sucrose derivatives with specific substitution patterns.

Investigation of Structure-Activity Relationships through Chemical Modification

The synthesis of various sucrose octasulfate analogs allows for the investigation of how specific chemical features influence biological activity. For instance, the type of counterion can be important; the triethylammonium (B8662869) salt of sucrose octasulfate has been identified as a suitable salt for certain applications. googleapis.com

Modification of the sulfate groups can also be explored. For example, substitution reactions can replace sulfate groups with other functional groups, potentially altering the molecule's biological properties. The degree of sulfation is also a critical factor. Studies comparing the activity of fully sulfated sucrose octasulfate with partially sulfated derivatives or other sulfated oligosaccharides have provided insights into the structural requirements for specific biological interactions. google.comnih.gov For example, the interaction of sucrose octasulfate with proteins like fibroblast growth factor is highly dependent on its high charge density, a feature that can be modulated through chemical modification. nih.gov

Advanced Analytical Characterization of Sucrose Octasulfate Sodium

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of sucrose (B13894) octasulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of sucrose octasulfate. Two-dimensional (2D) and deuterium-induced differential-isotope-shift (DIS) NMR techniques have been successfully employed to assign all ¹H and ¹³C resonances of potassium sucrose octasulfate, which in turn confirms the complete sulfation of the sucrose molecule. nih.gov This comprehensive assignment is crucial for verifying the identity and purity of the compound. nih.gov

High-resolution NMR spectroscopy, including the analysis of three-bond ¹H-¹H scalar coupling constants, Nuclear Overhauser Effects (NOEs), and long-range ¹H-¹³C scalar coupling constants, has been used to determine the conformation of sucrose octasulfate in solution. nih.gov Furthermore, 2D-COSY (Correlation Spectroscopy) experiments are valuable for identifying spin-spin couplings between protons, which helps in assigning the complex proton spectrum and confirming the sucrose backbone's integrity. wdh.ac.idpbsiddhartha.ac.in The chemical shifts observed in the ¹³C NMR spectrum of potassium sucrose octasulfate can be compared with those of the final product to ensure the sucrose octasulfate moiety remains intact. nih.gov

Table 1: Illustrative NMR Data for Sucrose Octasulfate Analysis

TechniqueInformation GainedKey Findings
¹H NMR Proton environment and connectivityReveals signals for protons on the sucrose backbone, which can be used to confirm the overall structure.
¹³C NMR Carbon skeleton and substitution patternsComplete assignment of all 12 carbon signals confirms the sucrose structure and the presence of sulfate (B86663) groups at all eight positions. nih.gov
2D-COSY Proton-proton coupling networksEstablishes the connectivity of the protons within the glucose and fructose (B13574) rings, aiding in the complete assignment of the ¹H spectrum. wdh.ac.idpbsiddhartha.ac.in
Deuterium-Induced DIS NMR Isotope-induced shifts for structural confirmationHelps to resolve overlapping signals and confirm the complete sulfation of the sucrose molecule. nih.gov

Mass Spectrometry (MS) Applications (e.g., Electrospray Triple Quadrupole Mass Spectrometry, Ion-Pair Reversed-Phase UPLC-ESI MS/MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation patterns of sucrose octasulfate. However, the highly sulfated and polar nature of the molecule presents analytical challenges. researchgate.net Direct electrospray ionization of sucrose octasulfate in negative mode often results in a weak response and significant fragmentation. researchgate.net

To overcome these challenges, various strategies have been developed. Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode, particularly with the use of quaternary ammonium (B1175870) and phosphonium (B103445) salts, has been shown to produce excellent spectra with reduced fragmentation. acs.orgnih.gov This represents a significant advancement in the analysis of sulfated carbohydrates. nih.gov

A highly sensitive and specific method utilizing ion-pair reversed-phase ultra-performance liquid chromatography coupled with electrospray triple quadrupole mass spectrometry (IPRP-UPLC-ESI MS/MS) has been developed for the determination of sucrose octasulfate. researchgate.netnih.govscience.gov This method employs an ion-pairing reagent to enhance retention and separation on a reversed-phase column, allowing for accurate quantification. researchgate.netnih.gov The use of a ¹³C-labeled sucrose octasulfate as an internal standard further improves the accuracy and precision of the analysis. researchgate.netnih.gov

Electron-based dissociation techniques like electron capture dissociation (ECD) and electron detachment dissociation (EDD) have also been explored, providing reproducible fragmentation that differs from conventional vibrational activation methods and aids in structural characterization. rpi.edu

Chromatographic Methodologies for Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of sucrose octasulfate and analyzing its composition, including the detection of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the purity and assay of sucrose octasulfate. chemsynlab.com Various HPLC methods have been developed, often employing ion-pair or ion-exchange chromatography to achieve adequate retention of the highly polar analyte. sielc.com For instance, a method using a negatively-charged, cation-exchange column with a multi-charged positive buffer has been described for the analysis of sucrose octasulfate. sielc.com

UPLC methods, known for their higher resolution and speed, have been successfully applied to the analysis of sucrose octasulfate. researchgate.netnih.gov A UPLC method coupled with mass spectrometry (UPLC-MS/MS) provides both separation and sensitive detection, making it suitable for quantitative analysis. researchgate.netnih.govgoogleapis.com These methods are validated for parameters such as linearity, accuracy, and precision to ensure reliable results. researchgate.netnih.gov

Table 2: Representative HPLC/UPLC Methods for Sucrose Octasulfate Analysis

TechniqueColumn TypeMobile Phase ComponentsDetection
HPLC Octadecylsilanized silica (B1680970) gel (C18) nihs.go.jpunair.ac.idAcetonitrile, Tetrabutylammonium hydroxide (B78521) nihs.go.jpRefractive Index (RI) ngh.com.tw
UPLC-MS/MS Polar amide researchgate.netnih.govDiethylamine, Formic acid (as ion-pairing reagents) researchgate.netnih.govElectrospray Triple Quadrupole Mass Spectrometry researchgate.netnih.gov
HPLC BIST™ A+ (cation-exchange) sielc.comAcetonitrile, TMEDA formate (B1220265) buffer sielc.comEvaporative Light Scattering Detector (ELSD) sielc.com

Ion Chromatography and Thin-Layer Chromatography (TLC)

Ion chromatography is a valuable technique for determining the presence of inorganic ions and can be used to verify the residual ammonium content after synthesis, with acceptance criteria often set below 0.1%. It is also used in the purification process of sucrose octasulfate. chemsynlab.com

Thin-Layer Chromatography (TLC) provides a simpler, qualitative method for assessing the purity of sucrose octasulfate. chemsynlab.com A typical TLC method involves spotting the sample on a silica gel plate, developing it with a suitable solvent system like n-butyl acetate, and visualizing the spots by spraying with a reagent such as a sulfuric acid solution in methanol (B129727) followed by heating. nihs.go.jp This allows for the detection of non-volatile impurities. nihs.go.jp

Molecular Interaction Studies and Mechanistic Elucidation of Sucrose Octasulfate Sodium

Interactions with Growth Factors and Their Receptors

Sucrose (B13894) octasulfate (SOS), a synthetic, sulfated disaccharide, has been a subject of significant research due to its structural resemblance to the repeating units of heparin and its ability to modulate the activity of heparin-binding growth factors. nih.govcaltech.edu Its interactions with various growth factors and their receptors have been elucidated through a range of in vitro and structural studies, providing insights into its mechanism of action.

Fibroblast Growth Factor (FGF) Binding and Signaling Modulation

Sucrose octasulfate has been shown to mimic the action of heparin in potentiating the biological activities of Fibroblast Growth Factors (FGFs), such as inducing neoangiogenesis and cell proliferation. nih.gov It binds with high affinity to FGFs, including FGF-2, which can stabilize the growth factor against thermal denaturation and proteolytic cleavage. nih.govnih.gov Studies have demonstrated that SOS can potently inhibit the binding of FGF-2 to endothelial cells and can also displace pre-bound FGF-2 from these cells. nih.govresearchgate.net The interaction of SOS with FGF-2 can have a biphasic effect on cell proliferation, with low concentrations potentially enhancing the effect of FGF-2, while higher concentrations are inhibitory. nih.gov This modulation of FGF signaling is critical in various physiological and pathological processes, including wound healing and tumor growth. nih.govbioscientifica.comaip.org

A crucial step in FGF signaling is the dimerization of its receptor, the Fibroblast Growth Factor Receptor (FGFR), an event that is dependent on the presence of heparin or heparan sulfate (B86663) proteoglycans. nih.gov Research has conclusively shown that sucrose octasulfate can induce the FGF-dependent dimerization of FGFRs. nih.govtandfonline.comresearchgate.net By binding to both FGF and FGFR, SOS effectively increases the affinity between the growth factor and its receptor. nih.govtandfonline.com Furthermore, SOS interacts with the adjoining FGFR in the dimeric complex, promoting protein-protein interactions that stabilize the dimer. nih.govtandfonline.comresearchgate.net This dual role of enhancing affinity and promoting dimerization is analogous to the mechanism of heparin. nih.govtandfonline.com The ability of SOS to induce dimerization of the FGF-FGFR complex has been demonstrated in a concentration-dependent manner using techniques like size exclusion chromatography. nih.gov

The molecular basis for the activity of sucrose octasulfate has been significantly clarified by X-ray crystallography studies. The crystal structure of the dimeric FGF2-FGFR1-SOS complex, resolved at 2.6 Å, reveals a symmetric arrangement of two 1:1:1 FGF2-FGFR1-SOS ternary complexes. nih.govtandfonline.comresearchgate.net This structure strongly supports the "two-end" model of FGF-FGFR dimerization, where each FGF molecule binds to both receptors in the dimer. nih.govtandfonline.com

Within this complex, the SOS molecule makes specific contacts with both the FGF and the FGFR. tandfonline.com At the SOS-FGFR1 interface, key interactions involve lysine (B10760008) residues on the receptor, specifically Lys-163 and Lys-177, which are also known to be involved in heparin binding. nih.gov The structure of rat FGF1 crystallized in the presence of SOS has also been determined at 2.2 Å resolution, further confirming the SOS-mediated dimerization of FGF1. rcsb.orgresearchgate.net These structural studies provide a detailed atomic-level understanding of how this small, synthetic molecule can functionally imitate the much larger and more complex heparin molecule in activating FGF signaling. nih.gov

Crystallography Data for FGF-SOS Complexes
Complex FGF2-FGFR1-SOS
Resolution 2.6 Å
Key Finding Symmetric 2:2:2 dimer, supporting the "two-end" model. nih.govtandfonline.comresearchgate.net
Complex rat FGF1-SOS
Resolution 2.2 Å
Key Finding SOS-mediated dimerization of FGF1 observed. rcsb.orgresearchgate.net

The extracellular matrix (ECM) plays a critical role in regulating the availability of growth factors like FGF-2 by sequestering them through interactions with heparan sulfate proteoglycans. nih.govbioscientifica.com Due to its small size, sucrose octasulfate can effectively compete with the larger matrix-bound proteoglycans for FGF-2 binding. nih.gov This competition has been shown to facilitate the diffusion of FGF-2 through ECM models, such as Descemet's membrane. nih.govresearchgate.net In experiments, the addition of SOS led to a dramatic increase in the transport of radiolabeled FGF-2 across this membrane, suggesting a potential mechanism for clearing growth factors from the tumor microenvironment. nih.gov

Epidermal Growth Factor (EGF) Interactions in Experimental Systems

While the primary focus of sucrose octasulfate research has been on heparin-binding growth factors, some studies have explored its effects on other growth factors. In transport studies using Descemet's membrane, the presence of sucrose octasulfate did not increase the transport of Epidermal Growth Factor (EGF), in contrast to its significant effect on FGF-2 and Heparin-Binding EGF-like growth factor (HB-EGF). nih.gov This suggests that the modulatory effects of SOS on growth factor transport are specific to those that have a high affinity for heparin and its analogs.

Enzyme and Protein Binding Dynamics

The binding of sucrose octasulfate extends beyond growth factors and their receptors. Equilibrium dialysis studies have shown that the binding of SOS to basic fibroblast growth factor (bFGF) saturates at a stoichiometry of 2 moles of SOS per mole of bFGF. nih.gov This binding is specific to the native state of the protein and contributes to its increased thermal stability. nih.gov

The aluminum complex of sucrose octasulfate, known as sucralfate (B611045), is known to bind to negatively charged subepithelial proteins that are exposed during mucosal injury. medchemexpress.com This interaction forms a protective viscous layer. medchemexpress.com Furthermore, the silver salt of sucrose octasulfate has been shown to bind to various biological molecules, including those containing thiol, amino, carboxylate, imidazole, and phosphate (B84403) groups, which is the basis for its antimicrobial activity. plos.org

Thrombin Binding at Exosite II and Allosteric Modulation

Sucrose octasulfate is recognized for its ability to bind to thrombin, a key enzyme in the coagulation cascade. nih.govnih.gov This interaction primarily occurs at exosite II of thrombin, a site also known for binding heparin. nih.govnih.gov The binding of sucrose octasulfate to exosite II leads to an allosteric modulation of thrombin's activity. nih.govnih.gov

Studies have shown that sucrose octasulfate binds to thrombin with a dissociation constant (Kd) of approximately 1.4 µM, which is comparable to that of the much larger polymeric heparin under similar conditions. nih.govnih.govacs.org This binding is characterized by a significant contribution from non-ionic interactions, such as hydrogen bonding, to a greater extent than observed with heparin. nih.govnih.govacs.org While the binding potency is high, the efficacy of thrombin inhibition by sucrose octasulfate is low. nih.govnih.govacs.org

Interestingly, X-ray crystallography has revealed that two molecules of sucrose octasulfate can bind non-equivalently to the exosite II regions of a thrombin dimer. nih.govnih.govacs.org This is in contrast to the 1:2 stoichiometry observed in the heparin-thrombin complex, which also exhibits a different monomer association mode within the dimer. nih.govnih.govacs.org Furthermore, analytical ultracentrifugation studies have demonstrated that in the presence of sucrose octasulfate, both bovine and human thrombins exist as monomers in solution, unlike their dimeric state when complexed with heparin. nih.govnih.govacs.org Key amino acid residues involved in the interaction between thrombin and sucrose octasulfate include Lys236, His91, Arg93, and Arg101. vcu.edu

These distinct chemical and structural differences in the binding of sucrose octasulfate and heparin to thrombin's exosite II may provide a basis for the design of more specific and potent small-molecule allosteric modulators of thrombin function. nih.govnih.govacs.org

Matrix Metalloproteinase (MMP) Regulation and Inhibition Mechanisms

Sucrose octasulfate has been shown to influence the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endoproteases crucial for the degradation of extracellular matrix (ECM) components. frontierspartnerships.orgoup.comfrontiersin.orgnih.govnih.gov Dysregulation of MMP activity is implicated in various pathological conditions, including the impaired healing of chronic wounds. frontierspartnerships.orgoup.com

In the context of wound healing, elevated levels of MMPs, particularly MMP-2 and MMP-9, can degrade essential matrix proteins and growth factors, thereby hindering cell proliferation and migration. oup.com Sucrose octasulfate is believed to exert a regulatory effect on these MMPs. oup.com While the precise mechanisms are still under investigation, it is suggested that oligosaccharides like sucrose octasulfate can reduce MMP levels and protect growth factors from degradation by these enzymes. frontierspartnerships.org This action helps to restore the biological function of growth factors and promotes processes like angiogenesis by facilitating the migration and proliferation of endothelial cells. frontierspartnerships.org

The inhibition of MMPs is a complex process involving endogenous inhibitors such as Tissue Inhibitors of Metalloproteinases (TIMPs). frontierspartnerships.orgnih.gov Synthetic inhibitors have also been developed, and sucrose octasulfate appears to function as a modulator of MMP activity, contributing to a more favorable environment for tissue repair. frontierspartnerships.orgoup.com

Comparative Analysis with Heparin and Glycosaminoglycans (GAGs) in Protein Binding

Sucrose octasulfate is frequently used as a synthetic analog or surrogate for heparin and other naturally occurring glycosaminoglycans (GAGs) in studying protein interactions. nih.govnih.govnih.gov GAGs are linear, negatively charged polysaccharides that interact with a wide array of proteins, influencing processes like cell signaling, enzyme activity, and extracellular matrix assembly. frontiersin.orgoup.com

The binding of sucrose octasulfate to proteins is often compared to that of heparin to elucidate the specific structural requirements for these interactions. For instance, while both sucrose octasulfate and heparin bind to thrombin's exosite II, they do so with different structural and chemical consequences, as detailed in section 4.2.1. nih.govnih.govacs.org

In studies with aprotinin (B3435010), a protein that binds heparin, sucrose octasulfate was found to induce strong agglutination, with five aprotinin molecules interacting with one molecule of sucrose octasulfate. rcsb.org This multiple binding mode is thought to represent the diverse ways heparin can interact with densely packed proteins. rcsb.org

Furthermore, the interaction of sucrose octasulfate with annexin (B1180172) V was found to be weaker than that of a heparin-derived octasaccharide, highlighting the specificity of some protein-GAG interactions. frontiersin.org Sucrose octasulfate, along with other heparin mimics like suramin (B1662206) and pentosan polysulfate, is thought to compete with heparin for its binding sites on proteins. researchgate.net

The ability of sucrose octasulfate to mimic certain aspects of heparin and GAG binding makes it a valuable tool for studying the structure-function relationships of these complex biological interactions. researchgate.netnih.gov

Cellular Signaling Pathway Interventions in Pre-clinical Models

In pre-clinical studies, sucrose octasulfate has been shown to intervene in various cellular signaling pathways, demonstrating its potential to modulate cellular functions.

Stimulation of Somatostatin-Like Immunoreactivity (SLI) Release from Gastric D-Cells

Sucrose octasulfate has been demonstrated to directly stimulate the release of somatostatin-like immunoreactivity (SLI) from gastric D-cells. nih.govmedchemexpress.compsu.eduszabo-scandic.comresearchgate.net This action is considered a potential mechanism for its ulcer-healing effects. medchemexpress.comszabo-scandic.com

In in vitro studies using isolated canine fundic D-cells, sucrose octasulfate dose-dependently stimulated SLI release. nih.govpsu.eduresearchgate.net This effect was potentiated by epinephrine (B1671497) and dibutyryl cyclic adenosine (B11128) 3',5'-monophosphate (DBcAMP), but not by gastrin heptadecapeptide (G17) or 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.govpsu.eduresearchgate.net The stimulatory effect of sucrose octasulfate on SLI release could be inhibited by the somatostatin (B550006) analogue, octreotide. nih.govpsu.edu

Furthermore, in an isolated perfused rat stomach model, sucrose octasulfate produced a significant increase in SLI secretion, approximately 60% above the basal level. nih.govpsu.edu It is important to note that sucrose octasulfate did not have a direct effect on gastric acid secretion by cultured canine parietal cells. nih.govpsu.edu These findings suggest that sucrose octasulfate's therapeutic action may be mediated, at least in part, by its ability to enhance gastric mucosal defense through the stimulation of endogenous somatostatin release. nih.govpsu.eduresearchgate.net

Modulation of Inflammatory Cytokine Production and Oxidative Stress Pathways

Sucrose octasulfate has been implicated in the modulation of inflammatory processes and oxidative stress, which are interconnected cellular responses. nih.govfrontiersin.orgmdpi.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can trigger inflammatory signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines. nih.govfrontiersin.orgmdpi.com

While direct studies on sucrose octasulfate's effect on specific inflammatory cytokine production and oxidative stress pathways are emerging, its role in improving inflammatory responses is suggested. oup.com For instance, in the context of diabetic wound healing, sucrose octasulfate is reported to improve the inflammatory response and oxidative stress. oup.com This is significant as excessive inflammation and ROS can impair healing. nih.govfrontiersin.org

The regulation of these pathways is complex, involving transcription factors like NF-κB and nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which controls the expression of antioxidant enzymes. nih.gov The ability of compounds to modulate these pathways can have significant therapeutic implications. For example, suppressors of cytokine signaling (SOCS) proteins can attenuate inflammatory responses by downregulating ROS. bmbreports.org Further research is needed to fully elucidate the specific mechanisms by which sucrose octasulfate interacts with and modulates these intricate signaling networks.

Effects on Cell Proliferation, Migration, and Differentiation in In Vitro Models (e.g., Monocyte-Macrophage Differentiation, Fibroblast Activity)

Sucrose octasulfate has been shown to influence the behavior of various cell types in vitro, including their proliferation, migration, and differentiation.

Fibroblast Activity: Sucrose octasulfate can mimic the action of heparin in potentiating fibroblast growth factor (FGF)-induced cellular responses, such as cell proliferation and neoangiogenesis. researchgate.netnih.gov It has been shown to regulate basic fibroblast growth factor (FGF-2) activity. nih.govnih.gov Specifically, sucrose octasulfate potently inhibits the binding of FGF-2 to endothelial cells and can even remove pre-bound FGF-2 from these cells. nih.govnih.gov It also demonstrates a biphasic effect on FGF-2-stimulated proliferation of bovine capillary endothelial (BCE) cells, with potentiation at lower concentrations and inhibition at higher concentrations. nih.gov The crystal structure of the dimeric FGF2-FGFR1-SOS complex reveals that sucrose octasulfate binds to both FGF and the FGF receptor (FGFR), thereby increasing their binding affinity and promoting receptor dimerization, which is crucial for signal transduction. researchgate.net

Monocyte-Macrophage Differentiation: The differentiation of monocytes into macrophages is a critical process in the immune response and can be influenced by the extracellular matrix. nih.govnih.gov While there is a lack of direct studies on the effect of sucrose octasulfate on monocyte-macrophage differentiation, research on related compounds and cellular processes provides some context. The differentiation process involves changes in cell surface antigen expression and the production of matrix metalloproteinases. nih.govnih.gov Given that sucrose octasulfate can regulate MMPs and interact with various cell surface proteins, it may have a modulatory role in this process, though this remains to be specifically investigated.

Other Cell Types: Sucrose octasulfate has also been shown to facilitate the diffusion of FGF-2 through a model of a heparan sulfate-rich basement membrane, suggesting a potential role in the clearance of growth factors from the cellular microenvironment. nih.govnih.gov This ability to regulate the local concentration and activity of growth factors underscores its potential to influence a wide range of cellular behaviors, including proliferation and migration. nih.govnih.govproteopedia.org

Interactive Data Table: Effect of Sucrose Octasulfate on FGF-2-Stimulated Cell Proliferation

CompoundConcentration (µg/ml)Effect on FGF-2 Stimulated ProliferationReference
Sucrose Octasulfate< 20Potentiation nih.gov
Sucrose Octasulfate2000Complete Inhibition nih.gov
Heparin< 20Potentiation nih.gov

Angiogenesis Modulation in Experimental Contexts

Sucrose octasulfate (sodium), a synthetic sulfated disaccharide, demonstrates a complex and often context-dependent role in the modulation of angiogenesis, the formation of new blood vessels from pre-existing ones. Experimental studies have revealed its capacity to exert both anti-angiogenic and pro-angiogenic effects, primarily through its interaction with key heparin-binding growth factors and components of the extracellular matrix (ECM). This dual activity stems from its structural resemblance to heparin and heparan sulfate, which are crucial endogenous regulators of angiogenic processes.

Mechanistic Insights into Growth Factor Interactions

The primary mechanism by which sucrose octasulfate modulates angiogenesis involves its interference with the signaling pathways of potent pro-angiogenic growth factors, most notably Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF).

Interaction with Fibroblast Growth Factor-2 (FGF-2):

Sucrose octasulfate has been extensively studied for its ability to regulate the biological activity of FGF-2, a key driver of tumor angiogenesis. nih.govresearchgate.net Research indicates that sucrose octasulfate can potently inhibit the binding of FGF-2 to its receptors on the surface of endothelial cells and can even displace FGF-2 that is already bound. nih.govresearchgate.net This inhibitory action is critical, as the binding of FGF-2 to its receptor is an obligatory step for initiating the downstream signaling that leads to endothelial cell proliferation and migration. mdpi.com

The effect on FGF-2-mediated cell proliferation is notably concentration-dependent. At lower concentrations (below 20 µg/ml), sucrose octasulfate, much like heparin, can potentiate the proliferative response to FGF-2. nih.govresearchgate.net However, at higher concentrations, it leads to a significant reduction in proliferation, with complete inhibition of FGF-2-mediated proliferation observed at 2,000 µg/ml in one study. nih.govresearchgate.net

Furthermore, sucrose octasulfate can facilitate the transport and diffusion of FGF-2 through the extracellular matrix. nih.govresearchgate.net By competing with larger heparan sulfate proteoglycans (HSPGs) in the ECM for binding to FGF-2, the smaller sucrose octasulfate molecule can mobilize the growth factor. nih.govresearchgate.net This may contribute to its anti-tumor effects by clearing FGF-2 from the tumor microenvironment, thereby reducing its availability to stimulate angiogenesis. nih.gov The structural basis for this interaction has been elucidated, showing that sucrose octasulfate can induce the dimerization of FGF receptors (FGFRs) in a manner that mimics heparin, which is essential for signal activation. nih.govpsu.edu

Interactive Table 1: Effects of Sucrose Octasulfate on FGF-2 Activity

Experimental ObservationFindingReference
FGF-2 Binding to Endothelial CellsPotently inhibited FGF-2 binding and stripped pre-bound FGF-2 from cells. nih.govresearchgate.net
FGF-2 Stimulated Endothelial Cell ProliferationBiphasic effect: Potentiation at concentrations below 20 µg/ml; inhibition at higher concentrations. nih.govresearchgate.net
FGF-2 TransportFacilitated FGF-2 diffusion through a heparan sulfate-rich basement membrane. nih.govresearchgate.net
FGF Receptor (FGFR) DimerizationInduces FGF-dependent dimerization of FGFRs, a crucial step in signaling. nih.govpsu.edu

Interaction with Vascular Endothelial Growth Factor (VEGF):

The influence of sucrose octasulfate on VEGF, another critical angiogenic promoter, appears to be more indirect than its effects on FGF-2. Studies have shown that sucrose octasulfate does not significantly inhibit the binding of VEGF165 to endothelial cell surfaces or heparin-coated plates at concentrations below mg/ml. nih.gov Instead, its primary effect is on the interaction between VEGF165 and fibronectin, a key component of the ECM. nih.gov

Sucrose octasulfate inhibits the binding of VEGF165 to fibronectin in a dose-dependent manner and accelerates the release of VEGF165 that is already bound. nih.gov This suggests that sucrose octasulfate can increase the mobility of VEGF165 within tissues by preventing it from being sequestered by fibronectin-rich matrices. nih.govresearchgate.net This mobilization was demonstrated by a dramatic increase in VEGF165 transport across Descemet's membrane, a basement membrane rich in ECM components, in the presence of sucrose octasulfate. nih.gov In contrast, VEGF121, a variant that does not bind heparin, diffused readily regardless of the presence of sucrose octasulfate. nih.gov

Interactive Table 2: Effects of Sucrose Octasulfate on VEGF-Related Mechanisms

Experimental ObservationFindingReference
VEGF165 Binding to Endothelial CellsNo significant effect observed at concentrations <1 mg/ml. nih.gov
VEGF165 Binding to FibronectinInhibited binding in a dose-dependent manner and accelerated the release of pre-bound VEGF165. nih.gov
VEGF165 TransportDramatically increased VEGF165 transport across fibronectin-rich basement membranes. nih.govresearchgate.net

Modulation of Endothelial Cell Functions

In contexts such as tumor growth, the inhibition of endothelial cell proliferation by sucrose octasulfate at high concentrations is a key anti-angiogenic mechanism. nih.govresearchgate.net However, in the context of wound healing, sucrose octasulfate has demonstrated pro-angiogenic properties. For instance, a hydrogel containing potassium sucrose octasulfate was found to significantly promote the formation of capillary-like tubules by Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. nih.gov Similarly, a microneedle system incorporating sucrose octasulfate enhanced the migration of HUVECs in a wound-scratch assay, a critical step for closing wounds and re-establishing vasculature. nih.gov These findings highlight that the effect of sucrose octasulfate on endothelial cell behavior is highly dependent on the specific biological environment and formulation. psu.edunih.gov

Interactive Table 3: Modulation of Endothelial Cell Functions by Sucrose Octasulfate

Endothelial Cell FunctionExperimental ContextObserved EffectReference
ProliferationFGF-2 StimulationInhibited at high concentrations (>20 µg/ml). nih.govresearchgate.net
MigrationWound-Scratch Assay (HUVEC)Significantly enhanced cell migration (as part of a microneedle system). nih.gov
Tube FormationHUVEC CultureSignificantly promoted angiogenesis (as part of a hydrogel). nih.gov

Experimental Biomedical Applications and Research Modalities Pre Clinical Focus

Integration within Scaffold and Biomaterial Systems for Regenerative Applications

The ability of sucrose (B13894) octasulfate to bind to and protect growth factors makes it a valuable component for biomaterials designed to promote tissue repair. Its integration into scaffolds can help create a pro-regenerative microenvironment by modulating the activity of key biological mediators.

In the context of tissue regeneration, particularly for chronic wounds like diabetic foot ulcers, hydrogel-based scaffolds provide a moist, supportive matrix for cell migration and tissue growth. drugdiscoverytrends.com The incorporation of sucrose octasulfate into these systems is being explored to enhance their therapeutic efficacy. One of the key challenges in diabetic wounds is the excessive activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and essential growth factors. news-medical.net Preclinical research suggests that sucrose octasulfate can promote wound healing by inhibiting these MMPs. nih.gov

Furthermore, sucrose octasulfate and its aluminum salt, sucralfate (B611045), have been shown to bind to and stabilize growth factors, such as acidic fibroblast growth factor (aFGF). nih.gov This stabilization protects the growth factors from degradation within the harsh wound environment, prolonging their biological activity and promoting cellular processes crucial for healing. news-medical.netnih.gov In preclinical diabetic animal models, the localized application of materials containing sucralfate has been demonstrated to significantly accelerate wound closure compared to controls, leading to the formation of thick granulation tissue, dense blood vessel growth, and regeneration of hair follicles. drugdiscoverytrends.comnews-medical.net These findings underscore the potential of integrating sucrose octasulfate into hydrogel scaffolds to create a more effective therapeutic platform for diabetic wound management.

Microneedle arrays are a minimally invasive technology designed to bypass the skin's primary barrier, the stratum corneum, enabling the targeted delivery of therapeutic agents to the underlying tissue. nih.govresearchgate.net This technology is particularly promising for modulating local factors within the wound microenvironment. Researchers have developed dissolving microneedles made from biocompatible polymers that encapsulate therapeutic agents. researchgate.netnih.gov

A preclinical study demonstrated the use of sucralfate-containing microneedles (SUC-MN) to accelerate diabetic wound healing. news-medical.net In this model, the microneedles were designed to dissolve within the wound, co-delivering the immunomodulatory protein interleukin-4 (IL-4) and sucralfate. The primary role of sucralfate in this system was to protect essential, endogenously produced growth factors from being broken down by proteases, which are overly abundant in diabetic wounds. news-medical.net This localized delivery system protects the therapeutic payload and modulates the tissue microenvironment to favor regeneration. The SUC-MN system was found to accelerate wound healing at twice the rate of traditional treatments in preclinical models, highlighting the potential of using sucrose octasulfate within microneedle platforms for localized factor modulation in regenerative applications. news-medical.net

Advanced Drug Delivery Systems Utilizing Sucrose Octasulfate (Sodium)

The physicochemical properties of sucrose octasulfate make it a useful excipient in the design of sophisticated drug delivery systems, particularly for improving the encapsulation and retention of pharmaceutical ingredients within nanocarriers.

Liposomes are vesicular nanocarriers composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. A significant challenge in liposomal drug delivery is ensuring stable drug loading and preventing premature leakage after administration. An advanced method utilizes an intraliposomal trapping agent to form a stable complex with the drug inside the liposome.

Sucrose octasulfate, in the form of its triethylammonium (B8662869) salt (TEA-SOS), has proven to be a highly effective intraliposomal trapping agent. This method involves creating a TEA-SOS gradient, which facilitates the active loading and stable encapsulation of certain amphipathic drugs. The highly anionic sucrose octasulfate forms electrostatically stabilized complexes with the encapsulated drug molecules. This strategy has been shown to significantly improve both the encapsulation efficiency and the in vitro and in vivo stability of liposomal formulations for various chemotherapeutic agents, including irinotecan (B1672180), vinorelbine (B1196246), and vincristine. For instance, using TEA-SOS as a trapping agent for vinorelbine resulted in an approximately 1,800-fold reduction in drug clearance from circulation in rat models compared to the free drug.

Table 1: Preclinical Liposomal Formulations Utilizing Sucrose Octasulfate (Sodium) as a Trapping Agent

Active Pharmaceutical Ingredient (API)Lipid CompositionTrapping MethodKey Preclinical Finding
VinorelbineDSPC-basedTriethylammonium Sucrose Octasulfate (TEA-SOS) GradientResulted in the most stable formulation with the longest circulation half-life (9.4 h) and an ~1800-fold reduction in clearance in rats compared to free drug.
VincristineSphingomyelin/Cholesterol/PEG-DSPETriethylammonium Sucrose Octasulfate (TEA-SOS) GradientSignificantly decreased drug degradation during storage (2.9% in 12 months vs. 8.2% in 1 month for a generic formulation) and increased in-vivo half-time in rats (up to 22.7 h vs. 11.1 h).
IrinotecanNot SpecifiedTriethylammonium Sucrose Octasulfate (TEA-SOS) GradientThe TEA-SOS gradient was first reported for irinotecan liposomes to improve encapsulation efficiency and in-vitro stability.

The stable encapsulation of drugs within liposomes, as facilitated by the TEA-SOS gradient method, inherently creates a controlled-release drug delivery system. By preventing premature drug leakage, the liposomal carrier can circulate in the body for an extended period, gradually releasing the active ingredient. The analysis of the rate and mechanism of drug release—known as release kinetics—is a critical component of preclinical development.

While specific kinetic analyses for sucrose octasulfate-based liposomes are detailed in proprietary research, the evaluation of such systems typically involves fitting the in vitro drug release data to various mathematical models. These models help to elucidate the underlying mechanism of drug release.

Commonly used models include:

Zero-Order Model: Describes systems where the drug release rate is constant over time, independent of concentration. This is often the ideal for controlled-release formulations.

First-Order Model: Describes systems where the release rate is directly proportional to the concentration of the drug remaining in the formulation.

Higuchi Model: Used to describe drug release from a matrix system where the release is governed by diffusion, proportional to the square root of time.

Korsmeyer-Peppas Model: A more comprehensive model that helps to characterize the drug release mechanism, distinguishing between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport (polymer relaxation).

By applying these models, researchers can quantify the release profile of drugs from sucrose octasulfate-stabilized liposomes, enabling the optimization of the formulation to achieve a desired therapeutic effect.

Investigational Antiviral Activities in Cell Culture Models

Sucrose octasulfate's polyanionic nature allows it to interact with the positively charged domains of proteins, a characteristic that has been exploited in the investigation of its antiviral properties. Research in cell culture models has focused on its activity against enveloped viruses, which are characterized by an outer lipid membrane studded with glycoproteins that are essential for host cell entry.

Preclinical in vitro studies have shown that sucrose octasulfate can inhibit the replication of enveloped viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). google.com The proposed mechanism of action is that the negatively charged sulfate (B86663) groups on the sucrose backbone bind to positively charged amino acids on the viral envelope proteins, such as the gp120 protein of HIV. google.com This binding is believed to interfere with the virus's ability to attach to and enter uninfected host cells, thus inhibiting the first step of the viral life cycle. google.comnih.gov

In cell culture assays, sucrose octasulfate demonstrated a dose-dependent inhibition of viral replication. For example, it was shown to be more effective against HSV-1 when added simultaneously with the virus to the cell culture, supporting the hypothesis that it acts by preventing viral entry. google.com

Table 2: Investigational Antiviral Activity of Sucrose Octasulfate in Cell Culture Models

VirusCell LineAssay TypeFinding (IC50*)
Herpes Simplex Virus-1 (HSV-1)Vero CellsCytopathic Effect (CPE) Inhibition~0.125 to 2 mg/ml
Human Immunodeficiency Virus (HIV-1)PMBC CellsHIV Replication InhibitionActivity varied by viral strain; IC50 values were obtained but varied between isolates (e.g., HIV 18a vs. HIV 18c).

*IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. google.com

These preclinical findings suggest that sucrose octasulfate may serve as a candidate for the development of broad-spectrum antiviral agents that act by blocking viral entry. google.com

Mechanisms of Direct Inactivation against Enveloped Viruses (e.g., HIV, HSV-1, HSV-2)

Sucrose octasulfate has been identified in preclinical studies as an inhibitor of several enveloped viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2). The primary mechanism of its antiviral action is believed to be the direct inactivation of viral particles, thereby preventing them from entering and infecting host cells.

As a highly sulfated disaccharide, sucrose octasulfate is polyanionic. This characteristic allows it to interact with positively charged domains on the envelope glycoproteins of these viruses. In the case of HIV, it is theorized that sucrose octasulfate binds to the V3 region of the gp120 envelope protein. This interaction is thought to block the virus's ability to attach to and fuse with the host cell membrane, which is a critical step in its lifecycle.

Similarly, for HSV-1 and HSV-2, the compound is thought to interfere with the initial stages of infection. Research indicates that sucrose octasulfate is most effective when it is present at the same time as the virus, prior to cellular infection. This supports the mechanism of inhibiting viral entry rather than acting on intracellular replication. Studies have demonstrated that it can cause a concentration-dependent inhibition of both HSV-1 and HSV-2 replication in cell cultures. The concentration required to inhibit 50% of viral replication (IC50) has been determined in various preclinical models, showing efficacy in preventing the formation of viral plaques.

Synergistic Effects with Complementary Antiviral Agents in Co-treatment Regimens

The potential use of sucrose octasulfate in combination with other antiviral agents has been explored as a strategy to enhance therapeutic efficacy. Combination therapy is a cornerstone of managing viral infections like HIV, as it can improve potency, lower the required dosage of individual drugs, and reduce the likelihood of developing drug resistance.

Pharmaceutical combinations have been proposed that include sucrose octasulfate with antiviral agents from different classes, such as reverse transcriptase inhibitors, viral protease inhibitors, or viral polymerase inhibitors. The rationale for such combinations is to target multiple stages of the viral lifecycle simultaneously. While sucrose octasulfate acts as an entry inhibitor by directly interacting with the virus, other agents can block viral replication inside the host cell. However, specific preclinical data quantifying the synergistic, additive, or antagonistic effects of sucrose octasulfate when combined with specific complementary antiviral agents are not extensively detailed in the available literature. Antiviral drug combination studies are crucial for developing more robust treatment regimens, and further research is needed to fully elucidate the potential synergistic benefits of sucrose octasulfate in co-treatment scenarios.

Investigational Antimicrobial Activities of Metal Salt Derivatives (e.g., Silver Sucrose Octasulfate)

Metal salt derivatives of sucrose octasulfate, particularly silver sucrose octasulfate, have been investigated for their antimicrobial properties. Silver itself is well-known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. When complexed with sucrose octasulfate, the resulting compound demonstrates potent antimicrobial effects in preclinical studies.

In Vitro Bactericidal and Fungistatic Actions against Specific Pathogens

In vitro studies have demonstrated that silver sucrose octasulfate (also referred to as IASOS) possesses significant antimicrobial activity against a range of pathogens, including those responsible for symptomatic vaginal infections. The compound has shown a strong bactericidal (bacteria-killing) effect against several bacterial species and a fungistatic (inhibiting fungal growth) effect against yeast.

The antimicrobial efficacy is dependent on the concentration of silver ions and the specific pathogen. For instance, in laboratory tests, silver sucrose octasulfate has been shown to completely inhibit the growth of bacteria such as Gardnerella vaginalis, Escherichia coli, Enterobacter aerogenes, Staphylococcus aureus, and Streptococcus agalactiae. Against the yeast Candida albicans, it does not typically achieve complete growth inhibition but does cause a significant reduction in growth, demonstrating a clear fungistatic action. news-medical.netnih.govnih.gov

The minimal bactericidal concentration (MBC), which is the lowest concentration of the substance that prevents the growth of a bacterium, has been determined for various pathogens in different culture media. news-medical.netnih.govnih.gov

PathogenCulture MediumMinimal Bactericidal Concentration (MBC) of Ag+ (mg/L)
G. vaginalisBHI10
E. coliBHI25
E. aerogenesBHI25
S. aureusBHI25
S. agalactiaeBHI25
G. vaginalisLAPT10
E. coliLAPT25
E. aerogenesLAPT25
S. aureusLAPT50
S. agalactiaeLAPT50

Influence of Environmental Factors (e.g., pH, Culture Medium Composition) on Antimicrobial Efficacy

The effectiveness of silver sucrose octasulfate as an antimicrobial agent can be influenced by environmental conditions such as pH and the composition of the surrounding medium. news-medical.netnih.gov

pH: Research has shown that the antimicrobial activity of silver sucrose octasulfate is affected by pH. Generally, a stronger antimicrobial effect is observed at pH levels that are higher than the typical physiological vaginal pH of 3.8–4.5. This is clinically relevant because the vaginal pH often rises above 4.5 in patients with bacterial vaginosis or aerobic vaginitis. The compound's increased efficacy at these higher pH values suggests it could be particularly useful in such conditions. news-medical.netnih.gov

Role as a Reference Standard and Analytical Quality Control Agent in Pharmaceutical Development

Sucrose octasulfate, often in its potassium salt form, serves a critical role in pharmaceutical development and quality control as a reference standard. nih.govresearchgate.net A reference standard is a highly purified compound that is used as a benchmark for analytical tests to confirm the identity, purity, and strength of a drug substance or drug product.

Specifically, Potassium Sucrose Octasulfate is used as the official reference standard for the drug Sucralfate, which is a complex of sucrose octasulfate and aluminum hydroxide (B78521). nih.gov In the manufacturing and analysis of Sucralfate, the reference standard is essential for various quality control tests as prescribed by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). researchgate.netnih.gov

These analytical procedures include assays to quantify the amount of sucrose octasulfate ester in the final drug product. nih.gov For example, High-Performance Liquid Chromatography (HPLC) methods are used where the performance of the sample being tested is compared directly against the reference standard. nih.gov This ensures that each batch of the medication meets the required specifications for composition and purity before it is released for clinical use. The availability of a certified reference standard is fundamental to ensuring the consistency, safety, and efficacy of the final pharmaceutical product. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Derivatives with Tailored Biological Specificity and Enhanced Potency

The inherent biological activity of sucrose (B13894) octasulfate has spurred the investigation of novel derivatives to enhance its therapeutic potential and target specificity. By modifying the core sucrose structure or altering the degree and position of sulfation, researchers aim to create analogues with improved efficacy and reduced off-target effects.

One area of focus is the synthesis of derivatives with altered salt forms. While the sodium salt is common, other forms such as potassium, magnesium, and silver salts have been developed, each exhibiting unique properties. For instance, the potassium salt of sucrose octasulfate has been explored for its potential synergistic antimicrobial effects when combined with the silver salt, particularly for treating mucosal infections. The magnesium salt is being investigated for its reparative and antimicrobial properties in dermatological and cosmetic applications.

Furthermore, the synthesis of derivatives like Sucrose Octasulfate Triethylammonium (B8662869) Salt (TASOS) highlights the move towards creating compounds suitable for specific delivery systems, such as liposomes. googleapis.com The synthesis of such derivatives often involves ion exchange processes to replace the sodium or potassium counterions.

The sulfation of other carbohydrate backbones, inspired by the structure of sucrose octasulfate, is another promising avenue. For example, sulfated β-(1→4)-galacto-oligosaccharides have been investigated for their effects on angiogenesis. jst.go.jp These efforts underscore the potential to generate a library of sulfated polysaccharides with a wide range of biological activities.

A significant challenge in this area is achieving regioselective modification of the sucrose molecule. Advanced synthetic strategies are being explored to control the placement of sulfate (B86663) groups, which can profoundly influence the molecule's interaction with biological targets. jst.go.jp

Advanced Computational Modeling and Simulation for Predictive Molecular Interactions

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the molecular interactions of sucrose octasulfate and its derivatives. These in silico approaches can provide valuable insights into the structure-activity relationships that govern the biological effects of these compounds.

Molecular docking studies can predict the binding modes of sucrose octasulfate with various protein targets. For example, its anticoagulant activity is attributed to its ability to bind to thrombin. Computational models can elucidate the specific binding interactions at the atomic level, guiding the design of new derivatives with enhanced affinity and selectivity for thrombin or other coagulation factors.

Similarly, understanding its anticancer properties, which are linked to the inhibition of fibroblast growth factor 2 (FGF-2) binding, can be enhanced through computational simulations. These models can help identify the key structural features of sucrose octasulfate responsible for this inhibition, paving the way for the design of more potent anti-angiogenic agents.

Molecular dynamics simulations can further provide a dynamic picture of how sucrose octasulfate interacts with biological membranes and other cellular components. This is particularly relevant for its role in gastrointestinal protection, where it forms a physical barrier over ulcerated tissues.

Development of Innovative High-Throughput Experimental Assays for Mechanistic Screening

To efficiently screen the growing library of sucrose octasulfate derivatives and to elucidate their mechanisms of action, the development of innovative high-throughput experimental assays is crucial. These assays will enable rapid assessment of biological activity and provide a deeper understanding of the molecular pathways involved.

High-throughput screening (HTS) can be employed to evaluate the anticoagulant, anti-inflammatory, and anticancer activities of a large number of compounds simultaneously. For instance, automated coagulation assays can quickly determine the effect of new derivatives on clotting times. Cell-based assays using reporter genes can be used to screen for inhibitors of inflammatory signaling pathways.

Mechanistic screening assays are also needed to go beyond simple activity measurements. For example, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used in a high-throughput format to quantify the binding affinities of derivatives to specific protein targets like thrombin or FGF-2.

Furthermore, developing assays to assess the cytoprotective effects of these compounds is essential. High-content imaging and analysis can provide detailed information on cellular morphology, viability, and the integrity of the protective barrier formed by these molecules on epithelial cells.

Integration into Multi-component Biomedical Systems for Addressing Complex Disease Pathologies

The therapeutic potential of sucrose octasulfate can be significantly amplified by integrating it into multi-component biomedical systems. This approach allows for the combination of its inherent biological activities with other therapeutic agents or delivery platforms to address complex diseases.

One promising area is its use in advanced drug delivery systems. As demonstrated with TASOS, sucrose octasulfate derivatives can be incorporated into liposomes to improve drug loading and release characteristics. googleapis.com Its anionic nature can be exploited for electrostatic interactions with cationic drugs or carriers, enabling the development of sophisticated nano-formulations.

In the realm of tissue engineering, sucrose octasulfate can be incorporated into biomaterial scaffolds to promote tissue regeneration. Its ability to bind and stabilize growth factors, such as FGF-2, can be harnessed to create a pro-regenerative microenvironment.

Furthermore, combination therapies involving sucrose octasulfate and other drugs are being explored. For example, its anti-inflammatory properties could complement the action of traditional anti-cancer drugs, potentially leading to synergistic therapeutic outcomes. Its cytoprotective effects are also valuable in mitigating the side effects of treatments like radiotherapy. chemdad.com

Bridging Fundamental Discoveries to Comprehensive Pre-clinical Models for Investigational Therapies

Translating the fundamental discoveries made in the laboratory into viable clinical applications requires rigorous evaluation in comprehensive pre-clinical models. These models are essential for assessing the efficacy, pharmacokinetics, and safety of new sucrose octasulfate-based therapies before they can be tested in humans.

Animal models of various diseases are crucial for evaluating the in vivo performance of novel derivatives and multi-component systems. For instance, models of inflammatory bowel disease can be used to test the efficacy of new formulations for gastrointestinal protection. Animal models of thrombosis are necessary to assess the anticoagulant potential and bleeding risk of new derivatives.

Pharmacokinetic studies in these models will provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compounds. This information is vital for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Advanced pre-clinical models, such as organ-on-a-chip systems and 3D bioprinted tissues, offer new opportunities to study the effects of sucrose octasulfate in a more human-relevant context. These models can provide more accurate predictions of efficacy and toxicity, reducing the reliance on animal testing and accelerating the translation of promising therapies to the clinic.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the physicochemical properties of sucrose octasulfate (sodium)?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, coupled with titrimetric analysis for water content determination (critical for hygroscopic batches) . Key parameters include:

  • Molecular formula : C₁₂H₁₄Na₈O₃₅S₈ (anhydrous) .
  • Solubility : ≥100 mg/mL in water .
  • Purity : ≥99% (verified via UV-Vis spectroscopy or nuclear magnetic resonance) .
    • Experimental Design : Include controls (e.g., USP reference standards) and replicate measurements to account for batch variability .

Q. How can researchers synthesize and purify sucrose octasulfate (sodium) in a laboratory setting?

  • Synthesis Protocol :

Sulfonate sucrose using chlorosulfonic acid under controlled anhydrous conditions.

Neutralize with sodium hydroxide to form the sodium salt.

Purify via ion-exchange chromatography to remove residual sulfating agents .

  • Critical Steps : Monitor pH during neutralization (target pH 7–8) and validate purity post-synthesis using FT-IR (sulfate peak at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanisms underlie the therapeutic efficacy of sucrose octasulfate (sodium) in chronic wound healing?

  • Mechanistic Insights :

  • Inhibits matrix metalloproteinases (MMPs), particularly MMP-9, via competitive binding to zinc ions in the catalytic domain .
  • Enhances extracellular matrix stability by binding growth factors (e.g., FGF-2) .
    • Experimental Validation :
  • Use in vitro enzymatic assays (e.g., fluorogenic MMP substrates) and in vivo diabetic murine wound models .
  • Compare wound closure rates and histopathological markers (collagen density, inflammatory cell count) between treated and control groups .

Q. How should researchers address discrepancies in reported efficacy of sucrose octasulfate (sodium) across preclinical and clinical studies?

  • Data Contradiction Analysis :

  • Variables to Consider :
VariableImpact on Efficacy
Wound type (diabetic vs. venous ulcers)Differential MMP expression profiles
Formulation (gel vs. liposomal delivery)Bioavailability and retention time
Patient comorbidities (e.g., diabetes severity)Altered healing kinetics
  • Methodological Adjustments : Standardize animal models (e.g., genetically diabetic db/db mice) and use blinded, multicenter clinical trials to reduce bias .

Q. What strategies optimize the formulation of sucrose octasulfate (sodium) for drug delivery systems?

  • Formulation Challenges :

  • High hydrophilicity limits passive diffusion across biological barriers.
  • Stability issues in acidic environments (e.g., gastric pH).
    • Advanced Solutions :
  • Liposomal Encapsulation : Use sucrose octasulfate sodium as a counterion for cationic drugs (e.g., irinotecan) to enhance payload retention .
  • pH-Responsive Carriers : Develop chitosan-based nanoparticles that release the compound in neutral-to-alkaline wound microenvironments .

Methodological Notes

  • Data Collection : For in vivo studies, track wound area reduction using digital planimetry and correlate with biomarker levels (e.g., MMP-9 ELISA) .
  • Quality Control : Adhere to pharmacopeial standards (USP/EP) for batch consistency, especially in solubility and residual solvent testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.